molecular formula C8H13N3 B15222374 5-Isopropylpyridine-3,4-diamine

5-Isopropylpyridine-3,4-diamine

Cat. No.: B15222374
M. Wt: 151.21 g/mol
InChI Key: BHWIKHVQVGOZFI-UHFFFAOYSA-N
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Description

5-Isopropylpyridine-3,4-diamine is an organic compound with the molecular formula C8H13N3 It is a derivative of pyridine, featuring two amino groups at the 3 and 4 positions and an isopropyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylpyridine-3,4-diamine can be achieved through several methods. One common approach involves the amination of 5-isopropylpyridine using suitable amine sources under controlled conditions. For instance, the reaction of 5-isopropylpyridine with ammonia or primary amines in the presence of a catalyst can yield the desired diamine compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylpyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Isopropylpyridine-3,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Isopropylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminopyridine: A similar compound with two amino groups at the 3 and 4 positions but without the isopropyl group.

    5-Methylpyridine-3,4-diamine: Another derivative with a methyl group at the 5 position instead of an isopropyl group.

Uniqueness

5-Isopropylpyridine-3,4-diamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to other similar compounds.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-propan-2-ylpyridine-3,4-diamine

InChI

InChI=1S/C8H13N3/c1-5(2)6-3-11-4-7(9)8(6)10/h3-5H,9H2,1-2H3,(H2,10,11)

InChI Key

BHWIKHVQVGOZFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1N)N

Origin of Product

United States

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